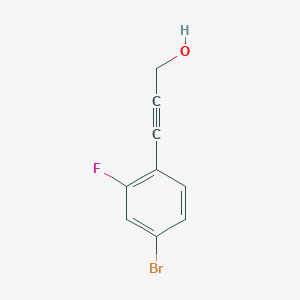
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrFO It is a derivative of phenylpropynol, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-ene-1-ol or 3-(4-Bromo-2-fluorophenyl)propane-1-ol.
Substitution: Formation of compounds with different substituents replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the bromine atom.
3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluorine atom.
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both bromine and fluorine atoms in 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. This dual substitution can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6BrFO |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 |
Clave InChI |
BSMSXPCVCCXOCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




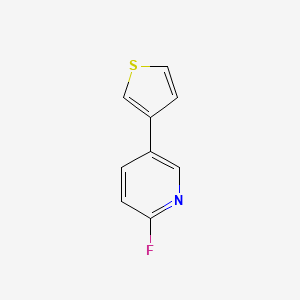
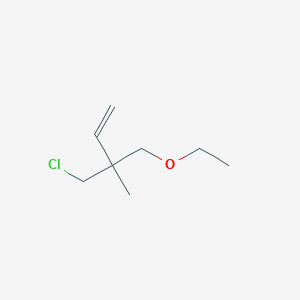
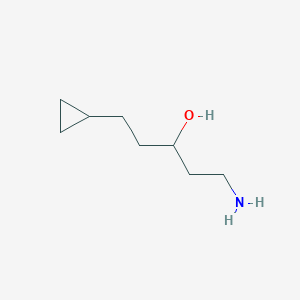
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
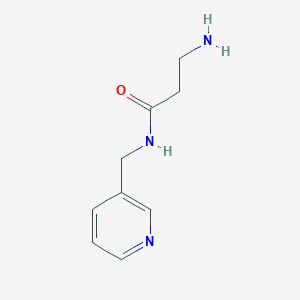
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
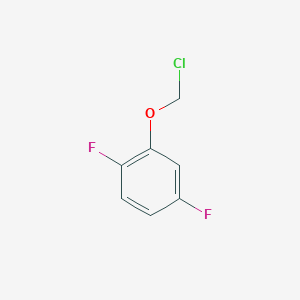
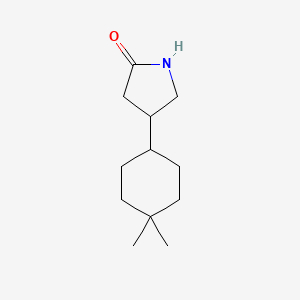
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
